molecular formula C12H10F3N3O2S2 B5612946 2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5612946
M. Wt: 349.4 g/mol
InChI Key: NRDDNSBOXGEDOL-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the trifluoromethyl group and the thiadiazole ring are key steps in the synthesis. Common reagents used in these reactions include trifluoromethylating agents and thiadiazole precursors. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to handle the complex multi-step process .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and thiadiazole ring play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. These interactions can modulate various pathways, leading to the compound’s observed effects .

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S2/c1-20-8-5-6(21-2)3-4-7(8)9(19)16-11-18-17-10(22-11)12(13,14)15/h3-5H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDDNSBOXGEDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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